5-Bromo-3-(piperidin-4-yl)-1H-indole

Overview

Description

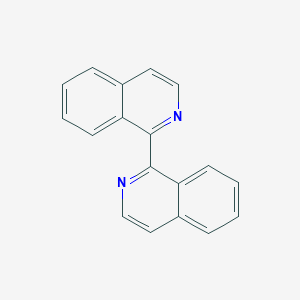

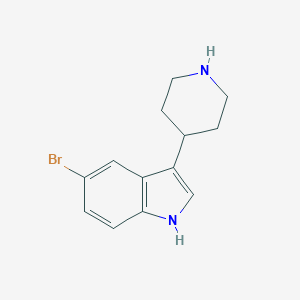

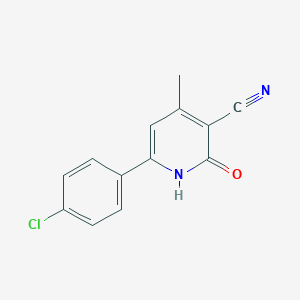

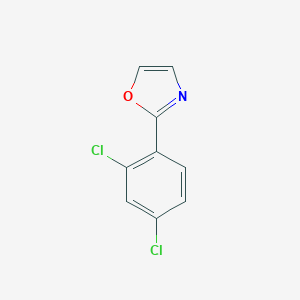

“5-Bromo-3-(piperidin-4-yl)-1H-indole” is a chemical compound . It’s also known as 5-BROMO-3-PIPERIDIN-4-YL-1H-INDAZOLE . The CAS number is 889945-66-8 .

Synthesis Analysis

The synthesis of pyridine derivatives, which includes “5-Bromo-3-(piperidin-4-yl)-1H-indole”, involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular weight of “5-Bromo-3-(piperidin-4-yl)-1H-indole” is 280.169 . The molecular formula is C12H14BrN3 .Chemical Reactions Analysis

Pyridine derivatives, including “5-Bromo-3-(piperidin-4-yl)-1H-indole”, are important structural motifs found in numerous bioactive molecules . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .Scientific Research Applications

Summary of the Application

“5-Bromo-3-(piperidin-4-yl)-1H-indole” is used in the synthesis of antidepressant molecules. The synthesis of these molecules is an important field in medicinal chemistry, and it often involves metal-catalyzed procedures .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules involves various metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium serve as catalysts in these reactions. Key structural motifs in antidepressant drugs, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be synthesized using these metal-catalyzed steps .

Results or Outcomes

Depression is a major global health concern, affecting approximately 280 million people worldwide. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50-60% of people with depression experience substantial improvement when using these medications .

2. Catalytic Protodeboronation of Pinacol Boronic Esters

Summary of the Application

“5-Bromo-3-(piperidin-4-yl)-1H-indole” is used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .

Methods of Application or Experimental Procedures

The protodeboronation of pinacol boronic esters utilizes a radical approach. This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

3. Synthesis of Duloxetine

Summary of the Application

“5-Bromo-3-(piperidin-4-yl)-1H-indole” is used in the synthesis of Duloxetine, a medication used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain .

Methods of Application or Experimental Procedures

The synthesis of Duloxetine involves Boc-protection of R-7, followed by Mitsunobu coupling to produce Boc-protected Duloxetine. The Boc-protected Duloxetine is then deprotected to yield Duloxetine .

Results or Outcomes

Duloxetine has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain .

4. Synthesis of Indolizidine 209B

Summary of the Application

“5-Bromo-3-(piperidin-4-yl)-1H-indole” is used in the formal total synthesis of indolizidine 209B. This process involves a protodeboronation of boronic esters .

Methods of Application or Experimental Procedures

The synthesis of indolizidine 209B involves a protodeboronation of boronic esters using a radical approach. This process is paired with a Matteson–CH2– homologation .

Results or Outcomes

The protodeboronation was successfully used in the formal total synthesis of indolizidine 209B .

5. Synthesis of D-®-Coniceine

Summary of the Application

“5-Bromo-3-(piperidin-4-yl)-1H-indole” is used in the formal total synthesis of D-®-coniceine. This process involves a protodeboronation of boronic esters .

Methods of Application or Experimental Procedures

The synthesis of D-®-coniceine involves a protodeboronation of boronic esters using a radical approach. This process is paired with a Matteson–CH2– homologation .

Results or Outcomes

The protodeboronation was successfully used in the formal total synthesis of D-®-coniceine .

Future Directions

properties

IUPAC Name |

5-bromo-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMYAPBXRJWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459915 | |

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(piperidin-4-yl)-1H-indole | |

CAS RN |

149669-42-1 | |

| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)